molecular formula C10H14O2S B14262464 1-(Methanesulfonyl)-4-(propan-2-yl)benzene CAS No. 152126-16-4

1-(Methanesulfonyl)-4-(propan-2-yl)benzene

Katalognummer: B14262464
CAS-Nummer: 152126-16-4
Molekulargewicht: 198.28 g/mol
InChI-Schlüssel: LTRDTHLAKOBLDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methanesulfonyl)-4-(propan-2-yl)benzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group attached to a benzene ring, which also has a propan-2-yl group (isopropyl group) attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Methanesulfonyl)-4-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the sulfonation of 4-(propan-2-yl)benzene (cumene) using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production costs. The final product is usually purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methanesulfonyl)-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Methanesulfonyl)-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Methanesulfonyl)-4-(propan-2-yl)benzene involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Propan-2-yl)benzene (Cumene): Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    1-(Methanesulfonyl)benzene: Lacks the propan-2-yl group, which affects its physical and chemical properties.

Uniqueness

1-(Methanesulfonyl)-4-(propan-2-yl)benzene is unique due to the presence of both the methanesulfonyl and propan-2-yl groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

152126-16-4

Molekularformel

C10H14O2S

Molekulargewicht

198.28 g/mol

IUPAC-Name

1-methylsulfonyl-4-propan-2-ylbenzene

InChI

InChI=1S/C10H14O2S/c1-8(2)9-4-6-10(7-5-9)13(3,11)12/h4-8H,1-3H3

InChI-Schlüssel

LTRDTHLAKOBLDW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.